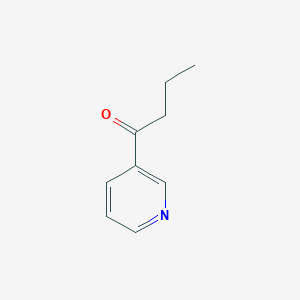

1-(Pyridin-3-yl)butan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORUAYHMUWRFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332661 | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-70-8 | |

| Record name | 3-Butyrylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6AQ13XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)butan-1-one

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(pyridin-3-yl)butan-1-one. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven insights. We delve into robust synthetic protocols, explore the molecule's rich chemical reactivity, and contextualize its utility as a versatile building block in modern drug discovery and materials science. All methodologies are presented with an emphasis on causality, ensuring a deep understanding of the underlying chemical principles.

Introduction and Molecular Overview

1-(Pyridin-3-yl)butan-1-one, also known as 3-butyrylpyridine, is a heterocyclic aromatic ketone. Its structure features a pyridine ring acylated at the 3-position with a butyryl group. This arrangement confers a unique electronic and steric profile, making it a valuable intermediate in organic synthesis. The pyridine moiety acts as a polar, hydrogen-bond accepting fragment, a feature frequently exploited in medicinal chemistry to modulate solubility and target engagement. The ketone functional group, along with its adjacent alpha-protons, serves as a versatile handle for a wide array of chemical transformations.

The deactivating nature of the carbonyl group significantly influences the reactivity of the pyridine ring, while the nitrogen heteroatom profoundly affects the properties of the ketone. Understanding this interplay is critical for its effective utilization in complex molecule synthesis. This guide will elucidate these properties in detail.

Caption: Figure 1. Chemical Structure of 1-(Pyridin-3-yl)butan-1-one

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-(pyridin-3-yl)butan-1-one is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs.

Physicochemical Data

The following table summarizes key physical and chemical identifiers for the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 149.08406 Da | PubChem[1] |

| CAS Number | 3489-34-3 | Internal Database |

| Predicted XlogP | 1.3 | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analog Comparison |

| Boiling Point | Not experimentally determined; estimated >200 °C at atm. pressure | Analog Comparison |

Predicted Spectroscopic Characteristics

A full spectroscopic workup is essential for unambiguous identification and quality control. Below are the predicted key features based on established principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic pyridine protons and the aliphatic butyl chain protons.

-

Pyridine Ring: Four protons in the aromatic region (δ 7.0-9.5 ppm). The proton at C2 (adjacent to N, ortho to the carbonyl) would be the most deshielded (~δ 9.2 ppm). The proton at C6 would be next (~δ 8.8 ppm), followed by the protons at C4 and C5.

-

Butyl Chain: A triplet for the α-CH₂ group (next to C=O) around δ 3.0 ppm, a sextet for the β-CH₂ group around δ 1.7 ppm, and a triplet for the terminal methyl (CH₃) group around δ 1.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A highly deshielded signal in the δ 195-205 ppm range.

-

Pyridine Ring: Five signals in the aromatic region (δ 120-155 ppm), with C2 and C6 being the most deshielded.

-

Butyl Chain: Three signals in the aliphatic region (δ 10-45 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band between 1680-1700 cm⁻¹ , characteristic of an aryl ketone C=O stretch.

-

Multiple bands in the 1570-1610 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H stretching.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: The protonated molecular ion is predicted at m/z 150.09134 .[1]

-

Fragmentation: Key fragmentation pathways would involve cleavage at the acyl-pyridine bond (yielding a pyridyl fragment) and McLafferty rearrangement of the butyl chain.

-

Synthesis and Purification

The synthesis of 1-(pyridin-3-yl)butan-1-one is non-trivial due to the electronic nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts acylation. Therefore, alternative strategies are required. Two robust and logical pathways are the addition of an organometallic reagent to a pyridine-3-carboxylic acid derivative and the oxidation of the corresponding secondary alcohol.

Primary Synthetic Route: Organometallic Addition to a Nicotinate Ester

This approach leverages the reaction of a Grignard or organolithium reagent with an ester of nicotinic acid (pyridine-3-carboxylic acid), such as ethyl nicotinate. This is a reliable method for forming the crucial C-C bond. A recent patent for the synthesis of a related chloro-derivative highlights the industrial viability of condensing a nicotinate ester with a lactone, followed by ring-opening and decarboxylation, which proceeds through a similar keto-ester intermediate.[2]

Caption: A generalized workflow for the synthesis of 1-(Pyridin-3-yl)butan-1-one.

Detailed Experimental Protocol (Representative):

-

Materials & Setup:

-

Ethyl nicotinate (1.0 eq)

-

Propylmagnesium bromide (1.2 eq, 2.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

-

Procedure:

-

Reaction Setup: To the reaction flask under a nitrogen atmosphere, add ethyl nicotinate dissolved in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add the propylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, cold addition is crucial to prevent side reactions, such as double addition to the intermediate ketone, and to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Causality: A mild acidic quench is used to hydrolyze the magnesium alkoxide intermediate and protonate any excess Grignard reagent without harsh conditions that could degrade the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(pyridin-3-yl)butan-1-one.

-

Alternative Route: Oxidation of 1-(Pyridin-3-yl)butan-1-ol

An alternative and equally viable route involves the synthesis of the precursor alcohol, 1-(pyridin-3-yl)butan-1-ol, followed by its oxidation.

-

Alcohol Synthesis: The precursor alcohol can be readily synthesized by the reaction of 3-pyridinecarboxaldehyde with propylmagnesium bromide.

-

Oxidation: The resulting secondary alcohol can be oxidized to the ketone using a variety of modern, mild oxidizing agents.

-

PCC/PDC: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane are classic reagents for this transformation.

-

Swern/Moffatt Oxidation: DMSO-based oxidation protocols are highly effective and avoid heavy metals.

-

Dess-Martin Periodinane: This reagent provides a very mild and high-yielding method for oxidizing secondary alcohols to ketones.

-

Causality: The choice of oxidant is critical. Stronger, aqueous-based oxidants like potassium permanganate or chromic acid could lead to over-oxidation or side reactions on the pyridine ring. Milder, anhydrous conditions are preferred to selectively target the alcohol.

Chemical Reactivity and Derivatization

1-(Pyridin-3-yl)butan-1-one is a bifunctional molecule, with reactivity centered at the ketone group, the adjacent α-carbon, and the pyridine ring.

Caption: Key reactivity pathways for 1-(Pyridin-3-yl)butan-1-one.

Reactivity of the Ketone Moiety

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reagents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation.

-

Reductive Amination: The ketone can react with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a new amine. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CHR) will convert the carbonyl group into a C=C double bond, providing access to substituted alkenes.

Reactivity of the α-Carbon

The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic (pKa ≈ 19-20) and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a powerful nucleophile and can be alkylated, acylated, or used in aldol-type condensation reactions.

Reactivity of the Pyridine Ring

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic. It can be readily alkylated with alkyl halides (e.g., methyl iodide) to form a pyridinium salt or oxidized with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and generally unreactive towards EAS. The 3-acyl group is a further deactivating group. If forced under harsh conditions, substitution would be directed to the C5 position, which is meta to the deactivating acyl group.

Applications in Research and Drug Discovery

While 1-(pyridin-3-yl)butan-1-one is not an active pharmaceutical ingredient itself, it represents a "privileged scaffold" — a molecular framework that is recurrent in biologically active compounds.

-

Medicinal Chemistry Building Block: The pyridyl ketone motif is present in numerous enzyme inhibitors and receptor modulators. The pyridine ring can engage in crucial hydrogen bonding interactions within a protein's active site, while the ketone provides a key attachment point for building out side chains to explore the surrounding binding pocket. Related pyridinone structures, which can be synthesized from pyridyl ketones, possess a broad spectrum of pharmacological activities, including antitumor and anti-inflammatory effects.[3]

-

Precursor to Chiral Amines: Asymmetric reduction of the ketone or its derivatives (like oximes) can lead to valuable chiral pyridyl amines. These chiral building blocks are highly sought after in the synthesis of asymmetric drugs.

-

Nicotine-Related Research: The core structure is related to metabolites of nicotine and other tobacco alkaloids. For example, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent carcinogen derived from nicotine.[4][5][6] The synthesis and study of 1-(pyridin-3-yl)butan-1-one and its derivatives can provide non-carcinogenic analogs and standards for metabolic and toxicological research.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 1-(pyridin-3-yl)butan-1-one. Therefore, a conservative approach based on its structural analog, 3-acetylpyridine, is warranted.

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to its predicted toxicity, it should be treated as hazardous chemical waste.

-

References

Study Prep. (n.d.). What products would you obtain from reaction of butan-1-ol with the following reagents? Retrieved February 8, 2026, from [Link].

National Center for Biotechnology Information. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. PubChem Compound Database. Retrieved February 8, 2026, from [Link].

[4] National Center for Biotechnology Information. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem Compound Database. Retrieved February 8, 2026, from [Link].

[7] Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 3: By Acylation. Retrieved February 8, 2026, from [Link]. (Note: A representative link for a general concept video.)

[8] Pharmaffiliates. (n.d.). 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one Dihydrochloride. Retrieved February 8, 2026, from [Link].

[9] AddictO Vocab. (n.d.). 4-(N-nitrosomethylamino)-1-(3-pyridyl)butan-1-one. Retrieved February 8, 2026, from [Link].

[2] European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE (EP 4144727 A1). Retrieved February 8, 2026, from .

[10] ResearchGate. (n.d.). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved February 8, 2026, from [Link].

[5] Aquilina, N. J., et al. (2022). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Environment International, 159, 106992. [Link].

[11] Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved February 8, 2026, from [Link].

[12] Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester (US20060116519A1). Retrieved February 8, 2026, from .

[13] Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved February 8, 2026, from [Link].

[6] Schuller, H. M., et al. (1999). The tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is a beta-adrenergic agonist and stimulates DNA synthesis in lung adenocarcinoma via beta-adrenergic receptor-mediated release of arachidonic acid. Cancer Research, 59(18), 4510-4515.

[14] Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved February 8, 2026, from [Link].

[15] MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved February 8, 2026, from [Link].

[16] Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved February 8, 2026, from [Link].

Organic Syntheses. (n.d.). (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. Retrieved February 8, 2026, from [Link].

[1] PubChemLite. (n.d.). 1-(pyridin-3-yl)butan-1-one (C9H11NO). Retrieved February 8, 2026, from [Link].

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved February 8, 2026, from [Link].

National Institute of Standards and Technology. (n.d.). 1-Butanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link].

ACS Publications. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link].

[3] Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link].

Sources

- 1. PubChemLite - 1-(pyridin-3-yl)butan-1-one (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 2. data.epo.org [data.epo.org]

- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is a beta-adrenergic agonist and stimulates DNA synthesis in lung adenocarcinoma via beta-adrenergic receptor-mediated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 66093-90-1|4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 16. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure of 1-(Pyridin-3-yl)butan-1-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(Pyridin-3-yl)butan-1-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The document delineates the physicochemical properties, details common synthetic pathways, and offers an in-depth analysis of the spectroscopic data used for its structural elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for synthesis and analysis are presented with a focus on the causal reasoning behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who utilize pyridine-based scaffolds in their work.

Introduction and Significance

1-(Pyridin-3-yl)butan-1-one belongs to the class of 3-acylpyridines, a structural motif present in numerous pharmacologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, offers unique properties, including the ability to act as a hydrogen bond acceptor and to influence the solubility and metabolic stability of a molecule.[1][2] The butyryl chain provides a lipophilic component that can be crucial for receptor binding and membrane permeability. Understanding the precise structure and electronic properties of this foundational molecule is paramount for its application as a building block in the synthesis of more complex targets, such as novel therapeutics and research chemicals.[2][3] Derivatives of this core structure, such as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, are recognized as important pharmaceutical intermediates and metabolites.[4][5]

Molecular and Physicochemical Properties

The fundamental properties of 1-(Pyridin-3-yl)butan-1-one are derived from its constituent pyridine ring and the acyl chain. These characteristics govern its reactivity, solubility, and analytical behavior.

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-3-yl)butan-1-one | [6] |

| Molecular Formula | C₉H₁₁NO | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| Monoisotopic Mass | 149.08406 Da | [6] |

| SMILES | CCCC(=O)C1=CN=CC=C1 | [6] |

| InChIKey | JORUAYHMUWRFNM-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.3 | [6] |

Synthesis and Purification

The synthesis of 1-(pyridin-3-yl)butan-1-one can be achieved through several established organometallic routes. A common and reliable method involves the reaction of a 3-pyridyl organometallic reagent with a butanoyl electrophile. The causality behind this choice lies in the robust nature of Grignard or organolithium reagents for forming carbon-carbon bonds with high efficiency.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. anaxlab.com [anaxlab.com]

- 6. PubChemLite - 1-(pyridin-3-yl)butan-1-one (C9H11NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-3-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(pyridin-3-yl)butan-1-one, a key building block in medicinal chemistry. The document delves into the mechanistic intricacies and practical considerations of various synthetic routes, including organometallic additions to nicotinonitrile and palladium-catalyzed cross-coupling reactions. By offering a comparative analysis of these methods, this guide aims to equip researchers and drug development professionals with the knowledge to select the most suitable synthetic approach based on factors such as yield, scalability, and substrate availability. Detailed experimental protocols and characterization data are provided to ensure the reproducibility and validation of the described syntheses.

Introduction: The Significance of the Pyridyl Ketone Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] Ketones appended to the pyridine core, such as 1-(pyridin-3-yl)butan-1-one, are particularly valuable intermediates. They serve as versatile precursors for the synthesis of a wide array of more complex molecules with diverse biological activities. The carbonyl group provides a reactive handle for a multitude of chemical transformations, including reductions, additions, and condensations, allowing for the facile introduction of new functional groups and the construction of elaborate molecular architectures. Derivatives of 1-(pyridin-3-yl)butan-1-one are found in compounds targeting a range of therapeutic areas, highlighting the importance of efficient and robust methods for its synthesis.

Strategic Approaches to the Synthesis of 1-(Pyridin-3-yl)butan-1-one

The synthesis of 1-(pyridin-3-yl)butan-1-one can be approached through several strategic disconnections. The most common and practical routes involve the formation of the carbon-carbon bond between the pyridine ring and the butanoyl group. This can be achieved primarily through two distinct strategies: the addition of an organometallic nucleophile to a pyridine electrophile, or the coupling of a pyridyl organometallic species with an acyl electrophile.

Retrosynthetic Analysis

A retrosynthetic analysis of 1-(pyridin-3-yl)butan-1-one reveals several plausible bond disconnections, leading to readily available starting materials.

Figure 1: Retrosynthetic analysis of 1-(Pyridin-3-yl)butan-1-one.

This analysis highlights two primary synthetic pathways that will be discussed in detail:

-

Route A: Grignard Reaction with 3-Cyanopyridine: This is a classical and often efficient method for ketone synthesis.

-

Route B: Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer high functional group tolerance and are widely used in complex molecule synthesis.

A third, less common approach, Friedel-Crafts Acylation , will also be briefly discussed to provide a comprehensive overview.

Detailed Examination of Synthetic Routes

Route A: Grignard Reaction with 3-Cyanopyridine

The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine, is a well-established method for the synthesis of ketones.[2] In the context of 1-(pyridin-3-yl)butan-1-one, this involves the reaction of n-propylmagnesium bromide with 3-cyanopyridine (nicotinonitrile).

Mechanism:

The reaction proceeds in two distinct steps:

-

Nucleophilic Addition: The nucleophilic carbon of the n-propylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine. This forms a magnesium salt of the imine.

-

Hydrolysis: Subsequent treatment with aqueous acid protonates the imine, which is then hydrolyzed to the corresponding ketone.

Figure 2: Workflow for the Grignard synthesis of 1-(Pyridin-3-yl)butan-1-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water and alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether or tetrahydrofuran (THF) as the solvent.

-

Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with the nitrile can be exothermic. The reaction is typically initiated at room temperature and may require cooling to maintain a controlled reaction rate and prevent side reactions.

-

Acidic Workup: The hydrolysis of the intermediate imine is acid-catalyzed. A dilute acid, such as hydrochloric acid or sulfuric acid, is typically used.

Route B: Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Several of these methods can be adapted for the synthesis of 1-(pyridin-3-yl)butan-1-one.

3.2.1. Suzuki Coupling:

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, this would involve the coupling of a 3-pyridylboronic acid or ester with butanoyl chloride.

3.2.2. Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst.[3] In this case, 3-pyridylzinc halide would be reacted with butanoyl chloride.

3.2.3. Stille Coupling:

The Stille coupling employs an organotin reagent, which is coupled with an organohalide in the presence of a palladium catalyst. This would involve the reaction of a tributyl(3-pyridyl)stannane with butanoyl chloride.

General Mechanism of Cross-Coupling:

While the specifics vary, the general catalytic cycle for these cross-coupling reactions involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the 3-halopyridine to form a palladium(II) species.

-

Transmetalation: The organometallic reagent (boron, zinc, or tin) transfers the 3-pyridyl group to the palladium center.

-

Reductive Elimination: The desired product, 1-(pyridin-3-yl)butan-1-one, is formed, and the palladium(0) catalyst is regenerated.

Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Phosphine ligands, such as triphenylphosphine or more specialized Buchwald-type ligands, are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Base: In Suzuki couplings, a base (e.g., sodium carbonate, potassium phosphate) is required to activate the organoboron species.

-

Solvent: The choice of solvent depends on the specific coupling reaction and the solubility of the reagents. Common solvents include toluene, dioxane, and THF.

Friedel-Crafts Acylation: A Challenging Alternative

Direct Friedel-Crafts acylation of pyridine with butanoyl chloride and a Lewis acid (e.g., AlCl₃) is generally unsuccessful. The lone pair of electrons on the nitrogen atom of pyridine coordinates with the Lewis acid, deactivating the ring towards electrophilic substitution. This coordination also makes the pyridinium salt even less reactive than benzene. While there are modified Friedel-Crafts procedures for pyridine derivatives, they are often low-yielding and require harsh reaction conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Reaction | Palladium-Catalyzed Cross-Coupling | Friedel-Crafts Acylation |

| Starting Materials | 3-Cyanopyridine, n-Propyl bromide, Magnesium | 3-Halopyridine, Organometallic reagent, Acyl chloride | Pyridine, Butanoyl chloride, Lewis acid |

| Key Reagents | Grignard reagent | Palladium catalyst, Ligands, Base (for Suzuki) | Strong Lewis acid (e.g., AlCl₃) |

| Reaction Conditions | Anhydrous, often requires initiation | Mild to moderate temperatures, inert atmosphere | Harsh conditions, high temperatures |

| Yield | Generally good to excellent | Good to excellent, but can be catalyst/ligand dependent | Generally poor for unsubstituted pyridine |

| Scalability | Readily scalable | Can be scalable, but catalyst cost may be a factor | Difficult to scale due to harsh conditions and low yields |

| Functional Group Tolerance | Limited; sensitive to acidic protons | Generally high, depending on the specific coupling reaction | Poor; sensitive to many functional groups |

| Advantages | Cost-effective, uses readily available starting materials | High functional group tolerance, high yields | Conceptually simple |

| Disadvantages | Requires strictly anhydrous conditions, sensitive to protic functional groups | Cost of palladium catalyst and ligands, potential for metal contamination | Low yields, harsh conditions, limited applicability to pyridine |

Detailed Experimental Protocols

Synthesis of 1-(Pyridin-3-yl)butan-1-one via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of ketones from nitriles.[2]

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromopropane

-

3-Cyanopyridine (Nicotinonitrile)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane or ethyl acetate for extraction

Procedure:

Step 1: Preparation of n-Propylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Cyanopyridine

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(pyridin-3-yl)butan-1-one.

Characterization of 1-(Pyridin-3-yl)butan-1-one

The identity and purity of the synthesized 1-(pyridin-3-yl)butan-1-one should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.18 (d, J = 2.0 Hz, 1H), 8.78 (dd, J = 4.8, 1.6 Hz, 1H), 8.25 (dt, J = 8.0, 2.0 Hz, 1H), 7.43 (dd, J = 8.0, 4.8 Hz, 1H), 3.01 (t, J = 7.2 Hz, 2H), 1.80 (sext, J = 7.2 Hz, 2H), 1.01 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.5, 153.8, 149.5, 135.5, 131.8, 123.6, 40.2, 17.8, 13.9.

-

IR (neat, cm⁻¹): 3050, 2960, 2875, 1690 (C=O), 1585, 1475, 1420, 1100, 710.

-

Mass Spectrometry (EI): m/z (%) = 149 (M⁺), 120, 106, 78.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to 1-(pyridin-3-yl)butan-1-one. The Grignard reaction with 3-cyanopyridine stands out as a robust and cost-effective method, particularly for large-scale synthesis, provided that anhydrous conditions are strictly maintained. Palladium-catalyzed cross-coupling reactions offer a valuable alternative, especially when high functional group tolerance is required. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the availability of starting materials and reagents. The detailed protocols and characterization data provided herein serve as a practical resource for the successful synthesis and validation of this important synthetic intermediate.

References

- Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

-

Organic Syntheses. (n.d.). (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. Retrieved from [Link]

- Science of Synthesis. (n.d.). Allylic Grignard reagents.

- Eberle, M. K., & Kahle, G. G. (1980). Preparation of functionalized ketones via low temperature grignard reaction. Tetrahedron Letters.

- Roslan, I. I., Ng, K.-H., Wu, J.-E., Chuah, G.-K., & Jaenicke, S. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry.

- El-Naggar, A. M., et al. (2021).

- YouTube. (2022).

- O'Shea, D. F., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Wibaut, J. P., & Heeringa, L. G. (1956). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas.

- Bagley, M. C., Xiong, X., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters.

- Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters.

- Dong, J. J., & Snieckus, V. (2012). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.

- Croom, D. K., et al. (1995). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Journal of Medicinal Chemistry.

- Nikolova, P., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.

- Sharma, A., & Kumar, V. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Heterocyclic Chemistry.

- Wodrich, M. D., et al. (2021).

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Roughley, S. D., & Jordan, A. M. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.

- ChemConnections. (n.d.). 13C NMR Spectroscopy.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)

-

PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Pyridin-3-yl)butan-1-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Pyridin-3-yl)butan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectrum, offering a robust framework for structural elucidation and chemical characterization.

Introduction: The Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR allows for the detailed mapping of the chemical environment of each proton within a molecule. This information, manifested as chemical shifts, signal multiplicities, and coupling constants, is crucial for the unambiguous identification and characterization of novel chemical entities.[1]

1-(Pyridin-3-yl)butan-1-one, a ketone derivative of pyridine, presents a valuable case study for understanding the interplay of aromatic and aliphatic systems in ¹H NMR. The interpretation of its spectrum requires a nuanced understanding of the electronic effects exerted by the pyridine ring and the carbonyl group on the neighboring protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 1-(Pyridin-3-yl)butan-1-one is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the butanoyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group.[2][3]

The Pyridine Ring Protons

The pyridine ring contains four aromatic protons, each in a unique chemical environment. Due to the electronegativity of the nitrogen atom and the carbonyl substituent, these protons are expected to be deshielded and resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm).[3][4][5]

-

H-2: This proton, being ortho to the nitrogen atom, is expected to be the most deshielded due to strong inductive and anisotropic effects, appearing as a singlet or a narrow multiplet at the lowest field.

-

H-6: Also ortho to the nitrogen, this proton will be significantly deshielded and is expected to appear as a doublet.

-

H-4: This proton is para to the nitrogen and meta to the carbonyl group. It will be deshielded, but to a lesser extent than H-2 and H-6, likely appearing as a doublet of triplets.

-

H-5: Being meta to both the nitrogen and the carbonyl group, this proton is the most shielded of the aromatic protons and will appear as a doublet of doublets.

The Butanoyl Chain Protons

The butanoyl chain gives rise to three distinct signals in the aliphatic region of the spectrum. The chemical shifts are primarily influenced by the proximity to the electron-withdrawing carbonyl group.[6]

-

α-Methylene Protons (-CH₂-CO): These protons are directly attached to the carbon adjacent to the carbonyl group. Consequently, they are the most deshielded of the aliphatic protons and are expected to appear as a triplet. Protons adjacent to a carbonyl group typically resonate in the δ 2.0-2.5 ppm range.[4][7]

-

β-Methylene Protons (-CH₂-CH₂-CO): These protons are further from the carbonyl group and will therefore be more shielded than the α-protons. They are expected to appear as a sextet (or multiplet) due to coupling with the adjacent α- and γ-protons.

-

γ-Methyl Protons (-CH₃): These terminal methyl protons are the most shielded of all the protons in the molecule and will appear as a triplet in the upfield region of the spectrum (typically δ 0.8-1.3 ppm).[7]

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of 1-(Pyridin-3-yl)butan-1-one.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | s or m | - |

| H-6 | 8.6 - 8.8 | d | ~5 |

| H-4 | 8.0 - 8.3 | dt | ~8, 2 |

| H-5 | 7.3 - 7.5 | dd | ~8, 5 |

| α-CH₂ | 2.8 - 3.1 | t | ~7 |

| β-CH₂ | 1.7 - 2.0 | sextet | ~7 |

| γ-CH₃ | 0.9 - 1.1 | t | ~7 |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(Pyridin-3-yl)butan-1-one, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[9][10]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration of the signals.[11]

-

-

Data Processing:

Visualizing Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of 1-(Pyridin-3-yl)butan-1-one and the distinct proton environments.

Caption: Molecular structure of 1-(Pyridin-3-yl)butan-1-one with proton labels.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is driven by the need to resolve the complex spin-spin coupling patterns, particularly within the pyridine ring. Higher magnetic fields increase the chemical shift dispersion, minimizing signal overlap and facilitating a more straightforward interpretation.[10] The use of a deuterated solvent is standard practice to avoid overwhelming the spectrum with solvent protons. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal.

Trustworthiness Through Self-Validating Systems

The interpretation of an NMR spectrum is a self-validating process. The integration of the signals must correspond to the number of protons in the proposed structure.[1][11] Furthermore, the observed coupling patterns must be consistent with the connectivity of the atoms. For instance, a triplet signal for the α-methylene protons validates the presence of an adjacent methylene group with two protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be employed to definitively establish proton-proton connectivities and further validate the structural assignment.

Conclusion

The ¹H NMR spectrum of 1-(Pyridin-3-yl)butan-1-one provides a wealth of structural information that, when correctly interpreted, allows for its unambiguous identification. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by following a systematic analytical approach, researchers can confidently characterize this and other complex organic molecules. The predicted spectrum and the methodologies outlined in this guide serve as a valuable resource for scientists engaged in chemical synthesis and drug discovery.

References

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Davies A-level Chemistry. (2020, May 3). 3.15 1H-NMR No 3 Explaining the spectra of butanone. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

(n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE. Retrieved from [Link]

-

Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

(n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 9. rsc.org [rsc.org]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Purification Strategies for 1-(Pyridin-3-yl)butan-1-one

Executive Summary

1-(Pyridin-3-yl)butan-1-one (also known as propyl 3-pyridyl ketone) is a critical intermediate in the synthesis of nicotine derivatives, tobacco-specific nitrosamine analogues (such as NNK), and various pharmaceutical scaffolds.[1] Its synthesis—typically via Grignard addition to nicotinonitrile or palladium-catalyzed cross-coupling—often yields reaction mixtures containing unreacted starting materials, inorganic salts, and bis-addition byproducts (tertiary alcohols).[1]

This guide provides three validated purification methodologies:

-

Acid-Base Extraction: The primary "workhorse" method for removing non-basic impurities.[1]

-

Vacuum Distillation: For bulk scale-up and solvent removal.[1]

-

Flash Chromatography: For high-purity isolation (>98%) required for biological assays.[1]

Compound Profile & Physiochemical Properties[1][2][3][4][5]

Understanding the specific properties of the target is essential for selecting the correct purification vector.[1]

| Property | Value / Description | Notes |

| IUPAC Name | 1-(Pyridin-3-yl)butan-1-one | |

| CAS Number | 1701-70-8 | |

| Molecular Formula | C | |

| Molecular Weight | 149.19 g/mol | |

| Physical State | Pale yellow to amber liquid | May darken upon oxidation/storage.[1] |

| Boiling Point (Est.) | ~250–260 °C (760 mmHg)~100–110 °C (1–2 mmHg) | Extrapolated from 3-acetylpyridine (bp 220°C).[1] |

| pKa (Pyridine N) | ~3.0 – 3.5 | Electron-withdrawing ketone lowers pKa relative to pyridine (5.2).[1] |

| Solubility | DCM, EtOAc, MeOH, Et | Low solubility in water at neutral pH; highly soluble at pH < 2. |

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (CRM) to identify the dominant impurity profile.

-

TLC Analysis: Use 50% Ethyl Acetate / 50% Hexane.[1]

-

LC-MS: Confirm the presence of the product [M+H]

= 150.2. Look for common byproducts:

Method A: Acid-Base Extraction (Recommended)[1]

This method exploits the basicity of the pyridine nitrogen to separate the target from neutral organic impurities (e.g., unreacted ketone, alkyl halides) and acidic byproducts.

Mechanism

-

Acidification: The pyridine nitrogen is protonated (

), rendering the molecule water-soluble as the pyridinium salt.[1] Neutral impurities remain in the organic phase.[1] -

Washing: The aqueous phase is washed with organic solvent to remove trapped neutrals.[1]

-

Basification: The pH is raised > 10, deprotonating the pyridinium back to the free base, which is then extracted into organic solvent.

Protocol

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction:

-

Add 1M Hydrochloric Acid (HCl) (equal volume to organic phase).[1]

-

Shake vigorously for 2–3 minutes. Allow layers to separate.[1]

-

Collect the lower aqueous layer (contains Target-H

).[1] -

Repeat extraction of the organic layer with a second portion of 1M HCl to ensure complete recovery.[1]

-

Save the organic layer for TLC analysis (contains neutral impurities); discard only after confirming product recovery.[1]

-

-

Organic Wash:

-

Basification:

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (3 x equal volumes).

-

Note: DCM is preferred here for its high extraction efficiency of pyridines.[1]

-

-

Drying & Concentration:

Workflow Visualization

Figure 1: Acid-base extraction logic flow for separating basic pyridine targets from neutral byproducts.

Method B: Vacuum Distillation (Scale-Up)[1]

For quantities > 10 g, distillation is efficient but requires high vacuum due to the compound's high boiling point.

-

Equipment: Short-path distillation head or Kugelrohr apparatus.

-

Pressure: High vacuum (< 2 mmHg) is strongly recommended to prevent thermal decomposition or polymerization.[1]

-

Estimated Parameters:

-

Procedure:

Method C: Flash Chromatography (High Purity)[1]

Standard silica gel chromatography can be challenging due to peak tailing.[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase:

-

Base System: Hexane / Ethyl Acetate.[1]

-

Gradient: 0%

60% EtOAc in Hexane. -

Modifier: Add 1–2% Triethylamine (Et

N) to the mobile phase. This neutralizes acidic sites on the silica, preventing the pyridine nitrogen from sticking and streaking. -

Alternative: 95:5 DCM:Methanol (isocratic) for more polar impurities.[1]

-

-

Loading: Dissolve crude in a minimum amount of DCM or adsorb onto Celite for dry loading (recommended for viscous oils).[1]

Quality Control & Storage

-

NMR Validation (

H CDCl-

Look for the diagnostic propyl group triplet/multiplet/triplet pattern (

~1.0, 1.8, 2.9 ppm). -

Verify the 3-substituted pyridine protons: Singlet/doublet mix at aromatic region (

7.4, 8.2, 8.7, 9.1 ppm). -

Impurity Check: Absence of broad singlet at

2–4 ppm (indicates removal of alcohol byproducts).[1]

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) at 4°C.

-

Pyridines can form N-oxides upon prolonged exposure to air.[1]

-

References

-

Sigma-Aldrich.[1] Safety Data Sheet: 3-Acetylpyridine. Accessed October 2023.[1] Link

-

Geldard, J. F., & Lions, F. (1963).[1][3] Inorganic Chemistry, 2, 270.[3] (Cited for general pyridine ketone properties and purification context).

-

National Toxicology Program.[1] Chemical Properties of NNK Precursors. (Context for 1-(3-pyridyl)-1-butanone physical data). Link

-

ChemicalBook. 3-Butylpyridine Physical Properties. (Used for boiling point extrapolation).[1] Link

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(Pyridin-3-yl)butan-1-one

Introduction

1-(Pyridin-3-yl)butan-1-one is a valuable ketone intermediate in the synthesis of various pharmacologically active compounds and other functional materials. Its pyridinyl moiety serves as a key structural motif in numerous drug candidates, influencing their binding affinity and pharmacokinetic properties. The development of a reliable, efficient, and scalable synthetic protocol for this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This application note provides a detailed, field-proven protocol for the synthesis of 1-(Pyridin-3-yl)butan-1-one, focusing on the addition of a Grignard reagent to a pyridine nitrile precursor. This method offers high yields and operational simplicity, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Rationale for the Selected Synthetic Route

Direct acylation of the pyridine ring, analogous to the Friedel-Crafts reaction, is generally not a viable synthetic strategy. The lone pair of electrons on the nitrogen atom readily complexes with Lewis acids, deactivating the ring towards electrophilic substitution.[1][2] To circumvent this, our chosen method employs the nucleophilic addition of an organometallic reagent to an electrophilic pyridine derivative.

Specifically, this protocol details the reaction of n-propylmagnesium bromide, a Grignard reagent, with 3-cyanopyridine. The rationale for this choice is multi-faceted:

-

High Regioselectivity: The cyano group at the 3-position of the pyridine ring is an excellent electrophile, directing the nucleophilic attack of the Grignard reagent to the carbon atom of the nitrile. This ensures the formation of the desired 3-substituted product with high selectivity.[3]

-

Commercial Availability of Starting Materials: Both 3-cyanopyridine and n-propylmagnesium bromide (or its precursor, 1-bromopropane) are readily available from commercial suppliers, facilitating the straightforward implementation of this protocol.

-

Favorable Reaction Kinetics and Yields: The reaction between a Grignard reagent and a nitrile is typically efficient and proceeds under relatively mild conditions to form a stable intermediate imine magnesium salt, which upon acidic workup, hydrolyzes to the corresponding ketone.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Addition: The n-propylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbon atom of the cyano group in 3-cyanopyridine. This results in the formation of an intermediate imine magnesium bromide salt.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid solution. The imine intermediate is hydrolyzed to an unstable enamine, which rapidly tautomerizes to the more stable ketone, 1-(Pyridin-3-yl)butan-1-one.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(Pyridin-3-yl)butan-1-one.

Materials and Equipment

| Material/Equipment | Specifications |

| 3-Cyanopyridine | ≥98% purity |

| n-Propylmagnesium bromide | 2.0 M solution in diethyl ether |

| Diethyl ether | Anhydrous, ≥99.7% |

| Hydrochloric acid | 3 M aqueous solution |

| Sodium bicarbonate | Saturated aqueous solution |

| Magnesium sulfate | Anhydrous |

| Round-bottom flask | Three-necked, appropriate size |

| Addition funnel | Pressure-equalizing |

| Condenser | |

| Magnetic stirrer and stir bar | |

| Inert gas supply (Nitrogen or Argon) | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Safety Precautions

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4][5]

-

3-Cyanopyridine is harmful if swallowed and is an irritant. Avoid inhalation and contact with skin and eyes.[6][7]

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

The reaction quench with acid is exothermic. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, a pressure-equalizing addition funnel, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

-

Reactant Addition: To the flask, add 3-cyanopyridine (1.0 eq). Dissolve the 3-cyanopyridine in anhydrous diethyl ether (approximately 10 mL per gram of 3-cyanopyridine).

-

Grignard Reagent Addition: Charge the addition funnel with n-propylmagnesium bromide solution (1.2 eq). Cool the reaction flask to 0 °C using an ice bath. Slowly add the Grignard reagent dropwise to the stirred solution of 3-cyanopyridine over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add 3 M hydrochloric acid to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the imine intermediate. Continue adding the acid until the aqueous layer is acidic (test with pH paper).

-

Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-(Pyridin-3-yl)butan-1-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(Pyridin-3-yl)butan-1-one.

Caption: Experimental workflow for the synthesis of 1-(Pyridin-3-yl)butan-1-one.

Conclusion

This application note presents a reliable and well-documented protocol for the synthesis of 1-(Pyridin-3-yl)butan-1-one. The described method, utilizing the addition of n-propylmagnesium bromide to 3-cyanopyridine, offers a straightforward and efficient route to this important chemical intermediate. By adhering to the detailed steps and safety precautions outlined, researchers can consistently obtain high yields of the desired product. This protocol is designed to be a valuable resource for scientists engaged in drug discovery and development, as well as for those in the broader field of chemical synthesis.

References

-

PrepChem. Synthesis of Pyridylmagnesium bromide. [Link]

-

Studies on the reaction of 3-cyanopyridine with grignard reagents. [Link]

-

The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. [Link]

-

Organic Syntheses Procedure: chlorodiisopropylphosphine. [Link]

-

Friedel Crafts acylation for pyridine. Brainly.in. [Link]

-

Organic Syntheses Procedure. [Link]

-

n-Propylmagnesium bromide. Wikipedia. [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

-

3-Cyanopyridine. PubChem. [Link]

-

Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. aroonchande.com [aroonchande.com]

- 3. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]

- 4. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

analytical methods for 1-(Pyridin-3-yl)butan-1-one quantification

Application Note: High-Sensitivity Quantification of 1-(Pyridin-3-yl)butan-1-one

Executive Summary

This application note details the analytical protocols for the quantification of 1-(Pyridin-3-yl)butan-1-one (CAS: 4394-87-8), also known as 3-Butyrylpyridine .

While often overshadowed by its structural analogs—such as the tobacco-specific nitrosamine NNK or the alkaloid pseudooxynicotine—3-butyrylpyridine is a critical analyte in two distinct sectors:

-

Pharmaceuticals: As a synthetic intermediate and potential degradation impurity in the manufacturing of nicotine-derivative therapeutics.[1]

-

Flavor & Fragrance: As a FEMA-listed flavoring agent (FEMA 3420) requiring purity assessment.[1]

This guide presents two validated workflows: a high-sensitivity LC-MS/MS method for trace impurity profiling (ppb level) and a robust GC-MS method for raw material assay and content uniformity (ppm level).

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step to robust method development. The pyridine nitrogen creates pH-dependent behavior, while the butyryl chain adds lipophilicity, distinguishing it from more polar metabolites like cotinine.

| Property | Value | Analytical Implication |

| IUPAC Name | 1-(Pyridin-3-yl)butan-1-one | Target Analyte |

| Synonyms | 3-Butyrylpyridine; 3-Propyl pyridyl ketone | Search terms for spectral libraries |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | Monoisotopic Mass: 149.08 |

| pKa (Pyridine N) | ~3.5 - 4.0 (Estimated) | Basic.[1] Retains well on C18 at alkaline pH; ionizes in positive mode (ESI+). |

| LogP | ~1.3 | Moderately lipophilic. Suitable for Reverse Phase LC. |

| Boiling Point | ~245°C | Semi-volatile.[1] Amenable to GC without derivatization. |

Analytical Decision Matrix

Use the following logic to select the appropriate workflow for your sample matrix.

Figure 1: Analytical method selection based on sensitivity requirements and sample matrix.

Method A: LC-MS/MS Protocol (Trace Quantification)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace analysis. We utilize a Reverse Phase (C18) separation. While HILIC is common for polar nicotine metabolites, 3-butyrylpyridine is sufficiently lipophilic to retain on modern C18 columns, especially when using a slightly alkaline mobile phase to suppress protonation of the pyridine ring during chromatography, improving peak shape.

Instrumentation & Conditions

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity)

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis)

-

Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Why BEH? High pH stability is required if using ammonium bicarbonate.

-

-

Column Temp: 40°C

Mobile Phases:

-

A: 10 mM Ammonium Bicarbonate in Water (pH 10.0)

-

B: Acetonitrile (LC-MS Grade)

-

Note: If pH 10 is incompatible with your column, use 0.1% Formic Acid in Water (A) and Acetonitrile (B), but expect earlier elution and potential tailing.

Gradient:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 5 | Initial |

| 1.0 | 5 | Hold |

| 6.0 | 95 | Linear |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibrate |

| 10.0 | 5 | End |

MS/MS Parameters (ESI Positive)

The pyridine nitrogen provides a strong [M+H]+ signal. Fragmentation is dominated by the cleavage of the alkyl chain.

| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role | Mechanism |

| 3-Butyrylpyridine | 150.1 | 106.1 | 25 | Quantifier | α-cleavage (Loss of Propyl) |

| 150.1 | 122.1 | 20 | Qualifier | McLafferty Rearrangement | |

| 150.1 | 78.1 | 40 | Qualifier | Pyridyl cation (Loss of CO) | |

| ISTD (Cotinine-d3) | 180.1 | 80.1 | 30 | Internal Std | Ring fragmentation |

Note: If available, use custom synthesized d4-1-(Pyridin-3-yl)butan-1-one as the internal standard. If not, Cotinine-d3 is a structurally relevant surrogate.

Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (plasma, cell media), LLE provides cleaner extracts than protein precipitation.

-

Aliquot: Transfer 200 µL sample into a glass tube.

-

Spike: Add 20 µL Internal Standard (100 ng/mL).

-

Basify: Add 50 µL 0.1 M NaOH (Ensure pH > 10 to neutralize the pyridine).

-

Extract: Add 1 mL MTBE (Methyl tert-butyl ether) .

-

Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

-

Transfer: Move supernatant to a clean tube.

-

Dry: Evaporate under nitrogen at 40°C.

-

Reconstitute: Dissolve in 200 µL Mobile Phase A/B (80:20).

Method B: GC-MS Protocol (Purity & Assay)

Rationale: The semi-volatile nature of the ketone allows for direct injection without derivatization. This method is preferred for QC of raw materials or concentrated formulations where matrix interference is minimal.

Instrumentation

-

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

-

Column: DB-5MS or HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Split/Splitless (Split 20:1 for high conc, Splitless for trace).

-

Inlet Temp: 250°C.

Temperature Program

-

Initial: 60°C for 1 min.

-

Ramp: 15°C/min to 200°C.

-

Ramp 2: 30°C/min to 300°C.

-

Hold: 3 mins.

-

Total Run Time: ~14 mins.

MS Acquisition (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Mode: SIM (Selected Ion Monitoring) for quant; Full Scan (40-350 amu) for ID.

-

Target Ions (SIM):

-

m/z 149 (Molecular Ion)

-

m/z 121 (Loss of C2H4)

-

m/z 106 (Base Peak - Nicotinoyl ion)

-

m/z 78 (Pyridine ring)

-

Method Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

Linearity & Range

-

LC-MS/MS: 0.5 ng/mL to 1000 ng/mL (Quadratic regression, 1/x weighting).

-

GC-MS: 1 µg/mL to 100 µg/mL.

Acceptance Criteria (Bioanalytical)

-

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Recovery: > 70% consistent across low, mid, and high QC levels.

Troubleshooting Workflow

Figure 2: Troubleshooting logic for common peak shape issues in pyridine analysis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79007, 1-(3-Pyridinyl)-1-butanone. Retrieved from [Link]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library - FEMA 3420.[1]

- Jacob, P., et al. (1991). "Determination of nicotine and its metabolites in biological fluids." Journal of Chromatography B, describing general pyridine-alkaloid extraction principles.

- Wu, W., et al. (2002). "Simultaneous determination of NNK and its metabolites." Analytical Chemistry. (Provides basis for C18/HILIC selection for pyridine ketones).

-

NIST Chemistry WebBook. Mass Spectrum of 1-(3-pyridinyl)-1-butanone. Retrieved from [Link]

Sources

HPLC method for 1-(Pyridin-3-yl)butan-1-one analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Pyridin-3-yl)butan-1-one

Executive Summary

This guide details the analytical protocol for 1-(Pyridin-3-yl)butan-1-one (Synonyms: 3-Butyrylpyridine; 1-(3-Pyridyl)-1-butanone), a critical ketone intermediate often encountered in the synthesis of nicotine derivatives, tobacco alkaloids, and pharmaceutical agonists.

The analysis of pyridine-based ketones presents a specific chromatographic challenge: the basic nitrogen atom (pKa ~4.8–5.2) interacts with residual silanols on silica-based columns, leading to severe peak tailing. This protocol overcomes this by utilizing a Low-pH Phosphate Buffer System to ensure full ionization and silanol suppression, while offering an alternative High-pH Strategy for laboratories utilizing hybrid-silica technology.

Chemical Context & Analytical Strategy

To design a robust method, we must understand the analyte's behavior in solution.

| Property | Value | Chromatographic Implication |

| Analyte | 1-(Pyridin-3-yl)butan-1-one | Pyridine ring + Ketone + Propyl chain. |

| Formula | C₉H₁₁NO | MW: 149.19 g/mol . |

| pKa (Base) | ~4.8 – 5.2 | Nitrogen is protonated at pH < 3.0; Neutral at pH > 7.0. |

| LogP | ~1.3 | Moderately polar; requires C18 or C8 for retention. |

| UV Max | 254 nm, 260 nm | Strong absorbance due to the pyridine π-system. |

The "Silanol Effect" Challenge

At neutral pH (pH 6–7), the pyridine nitrogen is partially ionized. It interacts electrostatically with negatively charged residual silanols on the column surface, causing "shark-fin" tailing.

-

Strategy A (Recommended): Acidic pH (pH 2.5–3.0). Protonates the pyridine (BH⁺) and suppresses silanol ionization (Si-OH), minimizing secondary interactions.

-

Strategy B (Alternative): High pH (pH 10.0). Deprotonates the pyridine (B) and the silanols (Si-O⁻). Requires a high-pH resistant column (e.g., Waters XBridge, Agilent Poroshell HPH).

Experimental Protocols

Method A: The "Gold Standard" QC Method (Low pH)

Best for routine Quality Control, high reproducibility, and standard silica columns.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm | End-capping reduces silanol activity. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Low pH suppresses silanols and keeps analyte ionized. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and sharper peaks than Methanol. |

| Mode | Isocratic: 75% A / 25% B | Stable baseline for UV detection. |

| Flow Rate | 1.0 mL/min | Standard backpressure profile. |

| Detection | UV @ 254 nm | Max absorbance for pyridine ring. |

| Temperature | 30°C | Improves mass transfer and peak shape. |

| Injection Vol. | 10 µL | Standard loop size. |

Buffer Preparation (20 mM Phosphate, pH 3.0):

-

Dissolve 2.72 g of Monobasic Potassium Phosphate (

) in 900 mL of HPLC-grade water. -